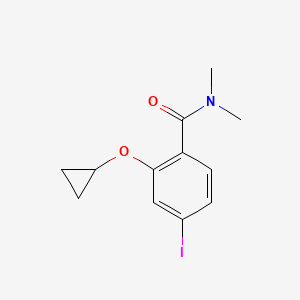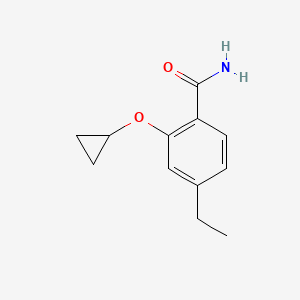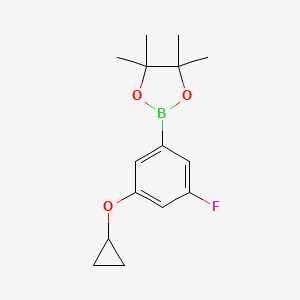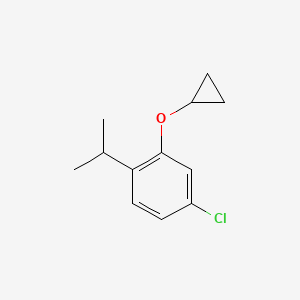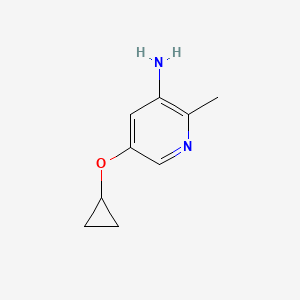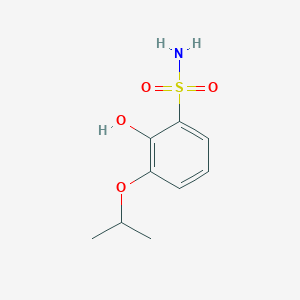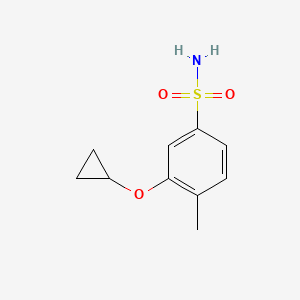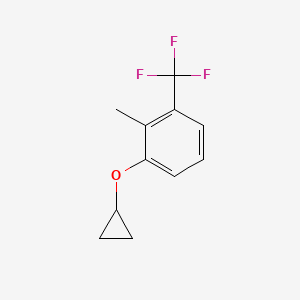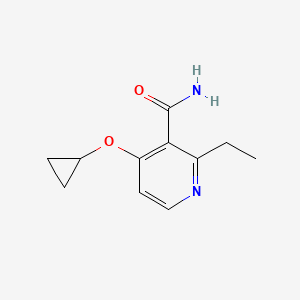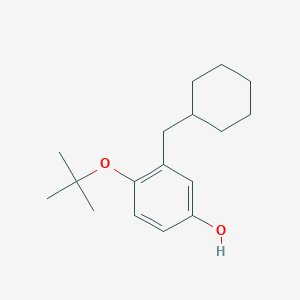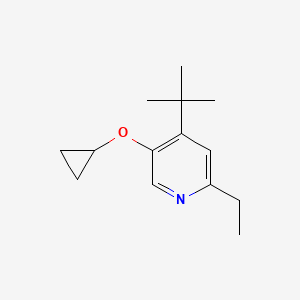
4-Tert-butyl-5-cyclopropoxy-2-ethylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Tert-butyl-5-cyclopropoxy-2-ethylpyridine is an organic compound with the molecular formula C14H21NO and a molecular weight of 219.32 g/mol This compound is characterized by the presence of a tert-butyl group, a cyclopropoxy group, and an ethyl group attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-5-cyclopropoxy-2-ethylpyridine typically involves the reaction of 4-tert-butyl-2-ethylpyridine with cyclopropyl alcohol under specific conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the cyclopropoxy group. The reaction mixture is heated to a temperature of around 100°C to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to optimize yield and purity. The final product is purified using techniques such as distillation and recrystallization to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
4-Tert-butyl-5-cyclopropoxy-2-ethylpyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the ethyl group, leading to the formation of a carboxylic acid derivative.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride. This reaction usually targets the pyridine ring, converting it to a piperidine derivative.
Substitution: The compound can undergo substitution reactions, particularly at the cyclopropoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium, temperature around 60-80°C.
Reduction: Lithium aluminum hydride in anhydrous ether, room temperature.
Substitution: Chlorine gas in the presence of a catalyst such as iron(III) chloride, room temperature.
Major Products Formed
Oxidation: Carboxylic acid derivative.
Reduction: Piperidine derivative.
Substitution: Halogenated or nucleophile-substituted derivatives.
Aplicaciones Científicas De Investigación
4-Tert-butyl-5-cyclopropoxy-2-ethylpyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. It serves as a lead compound in drug discovery and development.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of neurological disorders and inflammatory diseases.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-Tert-butyl-5-cyclopropoxy-2-ethylpyridine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, leading to modulation of their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby reducing inflammation. Additionally, it may interact with neurotransmitter receptors in the brain, leading to potential therapeutic effects in neurological disorders .
Comparación Con Compuestos Similares
Similar Compounds
4-Tert-butylphenol: A compound with a similar tert-butyl group but different functional groups attached to the aromatic ring.
4-Tert-butyl-5-nitrophthalonitrile: A compound with a similar tert-butyl group and a nitro group attached to a phthalonitrile ring.
Uniqueness
4-Tert-butyl-5-cyclopropoxy-2-ethylpyridine is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s reactivity and potential for diverse chemical transformations. Additionally, the combination of the tert-butyl, cyclopropoxy, and ethyl groups on the pyridine ring provides a unique structural framework that can be exploited for various scientific applications .
Propiedades
Fórmula molecular |
C14H21NO |
|---|---|
Peso molecular |
219.32 g/mol |
Nombre IUPAC |
4-tert-butyl-5-cyclopropyloxy-2-ethylpyridine |
InChI |
InChI=1S/C14H21NO/c1-5-10-8-12(14(2,3)4)13(9-15-10)16-11-6-7-11/h8-9,11H,5-7H2,1-4H3 |
Clave InChI |
HJKZQERUQOBHNV-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=C(C=N1)OC2CC2)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




